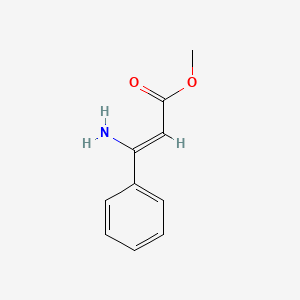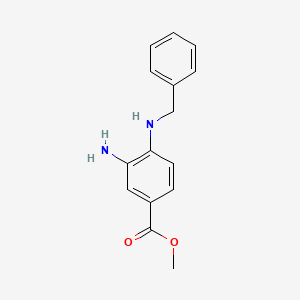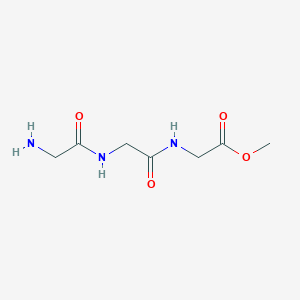
3-(Methoxymethyl)phenol
Overview
Description
3-(Methoxymethyl)phenol, also known as guaiacol, is a colorless to pale yellow liquid with a distinctive odor. It is a naturally occurring compound found in wood smoke, and is commonly used in the synthesis of various chemicals, including pharmaceuticals and fragrances. In
Scientific Research Applications
Selective Synthesis
- Liquid-Liquid-Liquid Phase Transfer Catalysis: 3-(Methoxymethyl)phenol has been used in liquid-liquid-liquid phase transfer catalysis for the synthesis of various chemically and biologically active molecules. This method offers advantages like rate intensification, higher selectivity, and the possibility of catalyst reuse, aligning with the principles of Green Chemistry (Yadav & Badure, 2008).
Deprotection and Catalysis
- Efficient Deprotection: A study demonstrated the efficient deprotection of phenols from their methoxymethyl ethers using heteropolyacid catalysts. These catalysts were found to be recoverable and reusable, highlighting their practical application in chemical processes (Romanelli et al., 2001).
- Selective Deprotection Method: Another study provided an efficient method for chemoselective deprotection of phenolic methoxymethyl ethers using a specific catalyst. The method was noted for its suitability for multifunctional bioactive natural products (Ramesh, Ravindranath, & Das, 2003).
Antioxidant Activity
- Structure-Antioxidant Relationship: Research investigated the antioxidant activities of various phenolic acids, including those with methoxyl groups like this compound. It was found that methoxyl groups can enhance the antioxidant activities of these compounds (Chen et al., 2020).
Oxidative Demethylation
- Catalytic Mechanism Study: A study examined the oxidative demethylation of 4-(Methoxymethyl)phenol. The findings provided insights into the catalytic mechanism involving covalent flavoprotein and may have implications for understanding similar reactions in related compounds (Fraaije & van Berkel, 1997).
Molecular Structure Analysis
- Crystal Structure and Interactions: Research focused on the crystal structure of a compound closely related to this compound, providing insights into the intermolecular and intramolecular interactions that may be relevant for understanding the behavior of this compound in various applications (Özdemir Tarı et al., 2011).
Chemical Synthesis
- Methoxymethylation Catalysis: A method for the methoxymethylation of alcohols and phenols, including this compound, was reported, catalyzed by a specific tin(IV) porphyrin. This highlights the compound's role in synthesizing various methoxymethyl ethers (Gharaati et al., 2010).
Renewable Chemical Feedstocks
- Liquefaction Processing of Biomass: In the context of renewable chemical feedstocks, research explored the liquefaction processing of lignocellulosic materials, where this compound derivatives like 2-methoxy-4-propyl-phenol played a significant role (Xu et al., 2012).
Antimicrobial Activity
- Non-Halogenated Phenolic Compounds: The antimicrobial activity of non-halogenated phenolic compounds, including derivatives of this compound, was reviewed, highlighting their role in controlling microbial growth in foods and other applications (Davidson & Brandén, 1981).
Mechanism of Action
Target of Action
3-(Methoxymethyl)phenol is a derivative of phenol . Phenol is known to be a potent proteolytic agent, which means it can break down proteins . It is active against a wide range of micro-organisms including some fungi and viruses . Therefore, the primary targets of this compound could be similar to those of phenol, acting on proteins and microorganisms.
Mode of Action
Phenol, in concentrations in the 5% to 7% range, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . Local anesthetic effects occur within 5-10 minutes . It is plausible that this compound may have similar interactions with its targets.
Biochemical Pathways
Phenolic compounds, in general, are known to play key roles in various biochemical pathways . They are involved in free radical scavenging, metal chelating, and effects on cell signaling pathways and gene expression .
Pharmacokinetics
Phenolic compounds are known to undergo various modifications once ingested, such as acylation, methylation, trans-esterification, and glycosylation, which can alter their biological activity and function .
Result of Action
Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . These include activation of antioxidant response, inhibition of cyclooxygenase 2 (COX-2) and cytokines, modulation of cell survival or apoptosis, and enhanced activity of biological antioxidants and antioxidant enzymes .
Safety and Hazards
Future Directions
Research on the deprotection of various phenols from their respective methoxymethyl ethers using a heteropolyacid catalyst has shown promising results . The catalyst was the Wells-Dawson heteropolyacid, used both in bulk or supported on silica. Yields were high to quantitative after less than one hour reaction time and the catalyst was easily recoverable and reusable . This suggests potential future directions for the use of 3-(Methoxymethyl)phenol in various chemical reactions.
Biochemical Analysis
Biochemical Properties
It is known that phenols, a group to which 3-(Methoxymethyl)phenol belongs, play significant roles in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability and degradation over time can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
Like other phenolic compounds, it is possible that it may exhibit threshold effects and could potentially have toxic or adverse effects at high doses .
Metabolic Pathways
Phenolic compounds can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Phenolic compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(methoxymethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSHQOVBKPECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555722 | |
| Record name | 3-(Methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57234-51-2 | |
| Record name | 3-(Methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


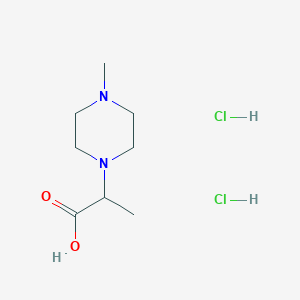
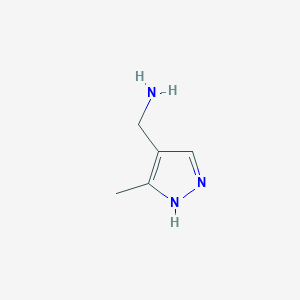
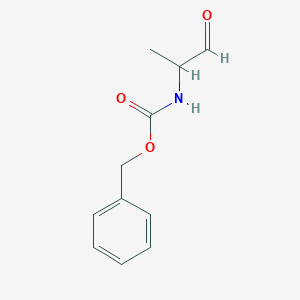
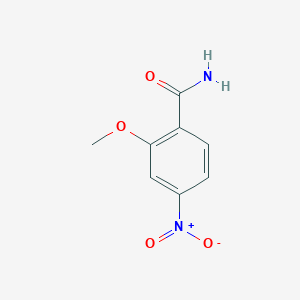

![1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B3022712.png)

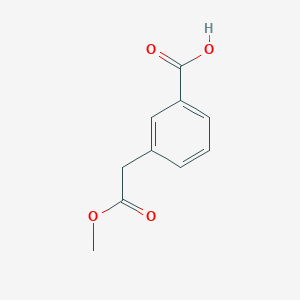

![4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3022716.png)
